N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine
Description
Properties
Molecular Formula |
C12H17BrN2 |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H17BrN2/c1-15-6-5-12(9-15)14-8-10-3-2-4-11(13)7-10/h2-4,7,12,14H,5-6,8-9H2,1H3 |
InChI Key |
ZUGUFSGGCPCXGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The predominant synthetic approach for this compound involves the nucleophilic substitution reaction between 3-bromobenzyl chloride and 1-methylpyrrolidin-3-amine. This method is well-documented and widely practiced due to its straightforwardness and efficiency.
Detailed Synthetic Procedure
-
- 3-Bromobenzyl chloride (electrophilic benzyl halide)
- 1-Methylpyrrolidin-3-amine (nucleophilic amine)
-
- Base: Typically sodium hydroxide or potassium carbonate to deprotonate the amine and facilitate nucleophilic attack.
- Solvent: Organic solvents such as dichloromethane or toluene are preferred to dissolve both reactants and provide a suitable medium.
- Temperature: The reaction is generally performed at room temperature or slightly elevated temperatures (25–60°C) to optimize reaction rate without decomposing sensitive intermediates.
- Time: The reaction proceeds until completion, which can vary from a few hours to overnight depending on scale and conditions.
-
- The lone pair on the nitrogen of 1-methylpyrrolidin-3-amine attacks the benzylic carbon of 3-bromobenzyl chloride.
- This results in the displacement of the chloride ion and formation of the N-[(3-bromophenyl)methyl] substituted amine.
-
- The crude product is purified by recrystallization or column chromatography.
- Common eluents include mixtures of hexane and ethyl acetate.
- Purification ensures removal of unreacted starting materials, side products, and inorganic salts.
Industrial Scale Production
- Industrial synthesis follows the same fundamental reaction but is optimized for scale, yield, and purity.
- Large-scale reactors with controlled temperature and stirring are used.
- The reaction parameters such as stoichiometry, solvent volume, and base concentration are finely tuned.
- Post-reaction, purification may involve crystallization or preparative chromatography adapted for bulk processing.
- Quality control includes analytical methods like nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography.
Alternative Synthetic Approaches
While the direct alkylation of 1-methylpyrrolidin-3-amine with 3-bromobenzyl chloride is the primary route, literature suggests related synthetic strategies for structurally similar compounds involving:
- Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) for constructing aryl-amine bonds.
- Use of protected amine intermediates to improve selectivity and yield.
- Microwave-assisted synthesis to accelerate reaction rates under controlled conditions.
However, these alternative methods are more common in the synthesis of analogues or derivatives rather than this exact compound.
Data Table Summarizing Preparation Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Starting Materials | 3-Bromobenzyl chloride, 1-methylpyrrolidin-3-amine | High purity reagents (>98%) |
| Base | Sodium hydroxide or potassium carbonate | 1.0–2.0 equivalents relative to amine |
| Solvent | Dichloromethane or toluene | Sufficient volume to dissolve reactants |
| Temperature | Room temperature to 60°C | 25–60 °C |
| Reaction Time | Until completion | 4–24 hours |
| Purification Method | Recrystallization or column chromatography | Hexane/ethyl acetate mixtures |
| Yield | Typical isolated yield | 70–90% (depending on scale and conditions) |
| Molecular Weight | Calculated molecular weight | 297.20 g/mol |
Research Findings and Analytical Data
Spectroscopic Characterization:
- Proton nuclear magnetic resonance spectroscopy confirms the substitution pattern on the pyrrolidine ring and the presence of the bromophenylmethyl group.
- Mass spectrometry shows a molecular ion peak consistent with the expected molecular weight.
- Infrared spectroscopy indicates characteristic amine and aromatic C–H stretching vibrations.
-
- Studies indicate that using potassium carbonate as the base in dichloromethane provides a good balance of reaction rate and product purity.
- Elevated temperatures (up to 50°C) can accelerate the reaction but may increase side reactions.
-
- Scale-up requires careful control of exothermicity and mixing to avoid by-product formation.
- Purification steps are critical to remove residual halide salts and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted derivatives, while coupling reactions produce biaryl compounds .
Scientific Research Applications
N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Bromophenyl)pyrrolidin-3-amine
- Molecular Formula : C₁₀H₁₃BrN₂ .
- Key Differences : Lacks the methyl group on the pyrrolidine nitrogen and the benzyl-like 3-bromophenylmethyl substitution.
- Physicochemical Impact : Reduced steric hindrance and lower molecular weight (257.13 g/mol ) compared to the target compound. The absence of the methyl group may increase conformational flexibility.
(3R)-(-)-Benzyl-3-(Methylamino)Pyrrolidine
- Molecular Formula : C₁₂H₁₈N₂ .
- Key Differences : Replaces the 3-bromophenyl group with a benzyl moiety. The stereochemistry (R-configuration) may influence chiral recognition in biological systems.
- Biological Relevance : Benzyl-substituted pyrrolidines are common in neurotransmitter analogs (e.g., dopamine reuptake inhibitors). The bromine in the target compound could enhance binding via halogen interactions .
N-[(3-Bromophenyl)methyl]-N-methylpyridin-3-amine
- Molecular Formula : C₁₃H₁₃BrN₂ .
- Key Differences : Substitutes the pyrrolidine ring with a pyridine ring.
- Electronic Properties : Pyridine’s electron-withdrawing nature reduces basicity compared to the pyrrolidine amine. This may affect solubility and receptor binding .
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine
- Molecular Formula : C₁₆H₁₈BrN₂ .
- Key Differences : Features a propyl linker and dimethylamine group. The extended chain increases molecular weight (334.23 g/mol ) and lipophilicity.
- Pharmacokinetics : Longer alkyl chains may improve membrane permeability but reduce metabolic stability .
Table 1: Comparative Analysis of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₇BrN₂ | 297.20 | ~2.8 | 3-Bromophenylmethyl, 1-methylpyrrolidine |
| 1-(3-Bromophenyl)pyrrolidin-3-amine | C₁₀H₁₃BrN₂ | 257.13 | ~2.1 | 3-Bromophenyl, pyrrolidine |
| (R)-Benzyl-3-(methylamino)pyrrolidine | C₁₂H₁₈N₂ | 190.28 | ~1.9 | Benzyl, methylamino-pyrrolidine |
| N-[(3-Bromophenyl)methyl]-N-methylpyridin-3-amine | C₁₃H₁₃BrN₂ | 297.16 | ~3.0 | Pyridine, 3-bromophenylmethyl |
*LogP estimated using fragment-based methods (e.g., Crippen’s method).
Challenges:
Biological Activity
N-[(3-bromophenyl)methyl]-1-methylpyrrolidin-3-amine, also referred to as 4-(3-bromophenyl)-1-methylpyrrolidin-3-amine, is a compound that has garnered interest in pharmacological research due to its structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various biological systems, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅BrN₂, with a molecular weight of 255.15 g/mol. The presence of a bromine atom in the phenyl ring is significant in enhancing the compound's reactivity and potential applications in medicinal chemistry. The compound consists of a pyrrolidine ring substituted with both a methyl group and a bromophenyl group, which may influence its pharmacological properties.
Biological Activity
Research indicates that this compound may interact with neurotransmitter systems, suggesting potential applications in neuroscience and oncology. Its structural similarity to bioactive amines implies that it could exhibit pharmacological properties beneficial for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromophenyl group may enhance binding affinity and specificity towards biological targets, potentially modulating their activity.
Key Findings:
- Neurotransmitter Interaction: Preliminary studies suggest that this compound may influence neurotransmitter systems, which could have implications for treating neurological disorders.
- Oncological Applications: Its potential role in oncology is under investigation, particularly regarding its effects on cancer cell proliferation and apoptosis.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some relevant compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2-Bromophenyl)-1-methylpyrrolidin-3-amine | Similar pyrrolidine structure with a bromine | Different position of bromine affects reactivity |
| 4-(4-Bromophenyl)-1-methylpyrrolidin-3-amine | Another positional variant on the phenyl ring | Potentially different biological activity |
| 4-(3-Chlorophenyl)-1-methylpyrrolidin-3-amine | Chlorine instead of bromine on phenyl ring | Variation in halogen impacts pharmacological properties |
| 4-(Phenyl)-1-methylpyrrolidin-3-amine | No halogen substitution | Lacks halogen reactivity but retains similar core structure |
Synthesis Methods
The synthesis of this compound typically involves multiple steps. In industrial settings, optimized synthetic routes are employed to maximize yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can significantly enhance synthesis efficiency.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroscience Studies: Research has indicated that this compound may exhibit neuroprotective effects by modulating neurotransmitter levels in animal models.
- Cancer Research: Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
